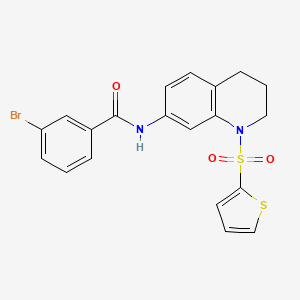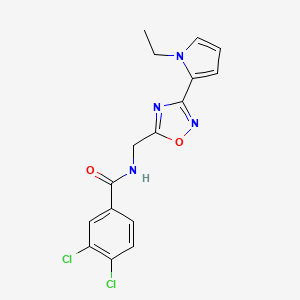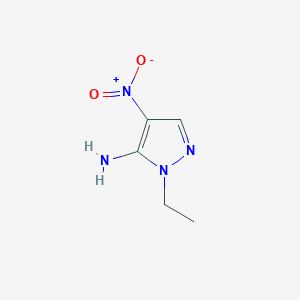
3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with applications in various fields, including medicinal chemistry and industrial synthesis. Its structure features a bromo-substituted benzamide linked to a thiophene-sulfonylated tetrahydroquinoline, which confers unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions:
Formation of the tetrahydroquinoline ring: : Starting from aniline derivatives, the tetrahydroquinoline ring can be constructed through Povarov reactions or Friedländer synthesis.
Sulfonylation: : The thiophene group is introduced via sulfonylation, using reagents like thiophene-2-sulfonyl chloride.
Bromination: : The bromine atom is introduced through electrophilic bromination, using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid.
Coupling with benzamide: : The final step involves coupling the tetrahydroquinoline derivative with 3-bromobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial-scale production may adapt these laboratory methods, focusing on optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, alternative solvents, and catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes several types of chemical reactions:
Oxidation and reduction: : It can be oxidized or reduced at various points in its structure, affecting its reactivity.
Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the bromo and sulfonyl groups.
Condensation: : It participates in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents include N-bromosuccinimide for bromination, thiophene-2-sulfonyl chloride for sulfonylation, and various acids or bases to facilitate coupling reactions. Typical conditions involve room temperature to moderate heating, and inert atmospheres to prevent unwanted side reactions.
Major Products
These reactions yield products such as brominated tetrahydroquinolines, sulfonylated derivatives, and coupled benzamides, each with specific applications based on their functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide finds use in various research domains:
Chemistry: : As a building block in organic synthesis, particularly for creating heterocyclic compounds.
Biology: : Investigated for its potential as a molecular probe or enzyme inhibitor due to its unique structural features.
Industry: : Used in the synthesis of advanced materials and as a precursor for more complex chemical entities.
Wirkmechanismus
The compound's mechanism of action involves its interactions with molecular targets such as enzymes or receptors. The bromo and sulfonyl groups can engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound's binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzamide derivatives or sulfonylated quinolines, 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its combined structural features. Similar compounds include:
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
3-Bromo-N-(1-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide
This compound's unique combination of functional groups makes it particularly useful in specialized applications, such as selective biological targeting or creating novel synthetic pathways.
Feel free to let me know if there's anything else you need!
Eigenschaften
IUPAC Name |
3-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-9-8-14-5-2-10-23(18(14)13-17)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOUJVEXGGZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2819273.png)



![2-[1-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide](/img/structure/B2819281.png)
![2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2819282.png)


![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)
